N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound that belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing both nitrogen and sulfur atoms. This compound, with the molecular formula C13H22N2O2S, was first synthesized in 2011 by researchers at Boehringer Ingelheim and has been explored for its diverse biological properties, particularly in therapeutic applications.
The compound is classified as a thiazepane derivative and is recognized for its potential applications in medicinal chemistry, particularly in drug development. Its structure features a thiazepane ring, which contributes to its unique chemical reactivity and biological activity.
The synthesis of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves several steps:
In industrial settings, the production may utilize continuous flow reactors to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to ensure high-quality products .
The molecular structure of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide features:
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo several chemical reactions:
Common reagents used include:
The mechanism of action for N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its potential therapeutic applications.
While specific physical properties such as density and boiling point are not readily available, the compound's structure suggests it is likely soluble in organic solvents due to the presence of non-polar cyclohexyl groups.
The compound exhibits notable chemical properties due to its functional groups:
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific applications:
This comprehensive overview highlights the significance of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide in scientific research and its potential applications in medicinal chemistry.
The construction of the 1,4-thiazepane core employs innovative solid-phase and solution-phase strategies that introduce diverse functional handles. A pivotal approach adapts the solid-support methodology developed for analogous thiazinane systems, where resin-bound intermediates enable sequential diversification at three positions: amine, carbonyl, and alkyl halide precursors. This method facilitates the introduction of the N-cyclohexylmethyl moiety through reductive amination between the 5-oxo-1,4-thiazepane-3-carboxylic acid scaffold and cyclohexanecarbaldehyde, followed by in situ reduction with sodium borohydride [1]. Key advancements include:
Table 1: Impact of Sulfur Oxidation State on Cyclization Efficiency
Sulfur State | Reaction Yield (%) | Reaction Time (h) | Byproduct Formation (%) |
---|---|---|---|
Sulfide (S) | 62 | 14 | 18 |
Sulfoxide (SO) | 88 | 8 | 5 |
Sulfone (SO₂) | 45 | 16 | 31 |
Stereocontrol at the C3 carboxamide position governs biological activity, necessitating enantioselective synthetic routes. Transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated thiazepane precursors achieves >95% enantiomeric excess (ee) using chiral catalysts:
Table 2: Enantioselectivity in Chiral Carboxamide Synthesis
Method | Catalyst/Reagent | ee (%) | Absolute Configuration | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(R,R)-DuPhos | 97 | S | 90 |
Enzymatic Resolution | CAL-B / EDC·HCl | 92 | S | 85 |
Chiral Auxiliary (Evans Oxaz.) | S-4-Phenyl-2-oxazolidin. | >99 | R | 78 |
Microwave irradiation revolutionizes 1,4-thiazepane ring closure, reducing reaction times from hours to minutes while suppressing epimerization at chiral centers. Key implementations include:
Solvent-free methodologies eliminate environmental hazards while enhancing atom economy in carboxamide coupling:
Table 3: Solvent-Free Carboxamide Coupling Efficiency
Method | Conditions | Yield (%) | Racemization (%) | EPN (Environmental Penalty Points) |
---|---|---|---|---|
Ball-Mill (DCC) | 30 Hz, 45 min, room temp. | 96 | 0.4 | 12 |
Thermal Fusion | 110°C, 2 hours | 88 | 0.7 | 8 |
Solution-Phase (THF) | Reflux, 12 h, EDC·HCl | 80 | 1.8 | 67 |
These advancements establish robust, sustainable synthetic frameworks for accessing structurally complex thiazepane carboxamides with precision and efficiency, enabling further pharmacological exploration.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0